molecular formula C10H11Cl4N B14017363 3,5-Dichloro-n,n-bis(2-chloroethyl)aniline CAS No. 27096-60-2

3,5-Dichloro-n,n-bis(2-chloroethyl)aniline

Cat. No.: B14017363
CAS No.: 27096-60-2
M. Wt: 287.0 g/mol
InChI Key: NGRNUIOPQMNKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-n,n-bis(2-chloroethyl)aniline is a chemical compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with two chlorine atoms and two 2-chloroethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-n,n-bis(2-chloroethyl)aniline typically involves the reaction of 3,5-dichloroaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-n,n-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

3,5-Dichloro-n,n-bis(2-chloroethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-n,n-bis(2-chloroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

Uniqueness

3,5-Dichloro-n,n-bis(2-chloroethyl)aniline is unique due to its specific substitution pattern and the presence of two 2-chloroethyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to other dichloroanilines.

Properties

CAS No.

27096-60-2

Molecular Formula

C10H11Cl4N

Molecular Weight

287.0 g/mol

IUPAC Name

3,5-dichloro-N,N-bis(2-chloroethyl)aniline

InChI

InChI=1S/C10H11Cl4N/c11-1-3-15(4-2-12)10-6-8(13)5-9(14)7-10/h5-7H,1-4H2

InChI Key

NGRNUIOPQMNKHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.